molecular formula C19H22N2O2 B11045154 3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11045154
M. Wt: 310.4 g/mol
InChI Key: JIMBEDXEMSUMGM-FKEKPDDDSA-N
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Description

3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes both isoindole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic ring in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with specialized functions.

Mechanism of Action

The mechanism of action of 3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H22N2O2/c1-13-6-8-16(9-7-13)21-18(22)10-17(19(21)23)20-11-14-4-2-3-5-15(14)12-20/h2-3,6-9,14-15,17H,4-5,10-12H2,1H3/t14-,15+,17?

InChI Key

JIMBEDXEMSUMGM-FKEKPDDDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C[C@H]4CC=CC[C@H]4C3

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC4CC=CCC4C3

Origin of Product

United States

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